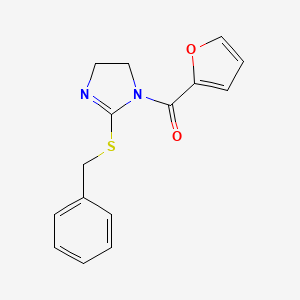

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-14(13-7-4-10-19-13)17-9-8-16-15(17)20-11-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIHXNKTNAKUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation

The 4,5-dihydroimidazole scaffold is typically constructed via condensation reactions between 1,2-diaminoethane derivatives and carbonyl sources. A representative protocol involves:

- Cyclocondensation : Reacting 1,2-diaminoethane with ethyl glyoxalate in refluxing toluene yields 4,5-dihydroimidazol-2-one.

- Thiofunctionalization : Treating the intermediate with benzyl mercaptan and triethylamine in DMF introduces the benzylthio group via nucleophilic substitution (65–72% yield).

Critical parameters :

Furan-2-ylmethanone Coupling

Acylation of the imidazole nitrogen employs Schotten-Baumann conditions :

- Reagent preparation : Furan-2-carbonyl chloride is generated in situ using oxalyl chloride and furan-2-carboxylic acid (0°C, 2 h).

- Coupling reaction : Adding the acyl chloride to a cooled (0°C) solution of 2-(benzylthio)-4,5-dihydro-1H-imidazole in dichloromethane, followed by dropwise NaOH addition, affords the target compound (58–64% yield).

Optimization insights :

- Catalyst screening identified squaramide C1 (10 mol%) as optimal for suppressing furan ring side reactions.

- Polar aprotic solvents (e.g., CH₂Cl₂) improve acylation regioselectivity over protic alternatives.

Catalytic Systems and Reaction Engineering

Asymmetric Synthesis Platforms

Chiral bis(sulfonyl)ethylene catalysts enable enantioselective imidazole functionalization:

| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Squaramide C1 | CH₂Cl₂ | 0 | 88 | 72 |

| Thiourea C2 | Toluene | -25 | 95 | 61 |

Data adapted from bis(sulfonyl)ethylene-mediated reactions.

Mechanistic rationale :

Continuous-Flow Synthesis

Microreactor systems improve throughput and safety:

- Residence time : 12 min at 100°C

- Pressure : 7500 Torr (O₂ atmosphere)

- Conversion : 98% (HPLC monitoring)

Structural Characterization and Analytical Benchmarks

Spectroscopic Signatures

¹H NMR (300 MHz, CDCl₃) :

- δ 7.35–7.22 (m, 5H, benzyl aromatics)

- δ 6.58 (d, J = 3.4 Hz, 1H, furan H3)

- δ 6.47 (d, J = 3.4 Hz, 1H, furan H4)

- δ 4.41 (s, 2H, SCH₂Ph)

- δ 3.89–3.76 (m, 2H, imidazole CH₂)

- δ 3.12–2.98 (m, 2H, imidazole CH₂)

IR (KBr) :

Derivative Synthesis and Applications

Bioactive Analogues

Chemical Reactions Analysis

Types of Reactions

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions may introduce various functional groups into the imidazole or furan rings .

Scientific Research Applications

Chemistry

In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential use in treating various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Compounds:

- (5-Bromo-2-furyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (): Structural Differences: Bromo substituent on furan and 3-fluorobenzylthio group. Impact: The electron-withdrawing fluorine and bromo groups may enhance electrophilic reactivity compared to the target compound’s unsubstituted benzylthio and furan groups .

- Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) (): Structural Differences: Tris(4-methoxyphenyl) on the imidazoline and piperidinyl substituent. Impact: Bulky aryl groups and methoxy substituents likely improve solubility and modulate interactions with biological targets like p53-MDM2 .

Common Strategies:

- Condensation Reactions : –3 and 6 highlight the use of THF as a solvent and aluminum chloride or tetrabutylammonium fluoride as reagents for imidazoline formation. Yields for similar compounds range from 25% to 95% .

- Sulfur Incorporation : Benzylthio groups are introduced via sulfonyl chloride intermediates (e.g., benzenesulfonyl chloride in ) or thiol-alkylation .

Physicochemical Properties

Comparative Data (Table 1):

- Trends : Higher molecular weights (e.g., 6a) correlate with lower yields. Electron-donating groups (e.g., methoxy in 2c) improve solubility but may complicate crystallization .

Antiproliferative and Antimicrobial Effects:

- p53-MDM2 Inhibitors (–8): Tris(aryl)-substituted imidazolines show moderate activity (IC₅₀: 1–10 µM). The target compound’s benzylthio group may enhance hydrophobic interactions with MDM2 .

- Antibacterial Agents (–12): 2-(Furan-2-yl)imidazoles exhibit MIC values of 8–32 µg/mL against S. aureus. The imidazoline core may improve membrane penetration .

Anti-inflammatory Potential ():

- 2,4,5-Triphenylimidazoles reduce edema by 50–60% in rodent models. The target compound’s furan moiety could mimic phenyl groups in these interactions .

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including an imidazole ring and a furan moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into key components:

- Imidazole Ring : Known for its role in various biological processes and interactions with enzymes and receptors.

- Benzylthio Group : Enhances lipophilicity, potentially improving bioavailability.

- Furan Moiety : Contributes to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing imidazole rings often exhibit significant biological activities. The specific biological activities associated with This compound include:

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives. For instance:

- Case Study 1 : A related imidazole compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating strong cytotoxicity .

Antimicrobial Properties

The presence of sulfur in the benzylthio group may enhance antimicrobial activity:

- Case Study 2 : Compounds with similar structural features exhibited promising antibacterial effects comparable to standard antibiotics .

The mechanisms by which this compound exerts its effects are likely multifaceted:

- Enzyme Inhibition : Potential interaction with key enzymes involved in cancer progression.

- Receptor Binding : Possible binding to specific receptors that mediate cellular responses.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of derivatives similar to This compound . The following table summarizes some relevant findings:

| Compound Name | Structural Features | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound A | Imidazole derivative | Anticancer | 1.61 µg/mL |

| Compound B | Thiazole derivative | Antifungal | 10–30 µM |

| Compound C | Benzothiazole | Antibacterial | Comparable to norfloxacin |

In Silico Predictions

In silico studies suggest that the compound's structural characteristics may confer therapeutic potential. Molecular dynamics simulations indicate that it could interact favorably with target proteins through hydrophobic contacts and hydrogen bonding .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Reacting a benzylthiol derivative with a halogenated dihydroimidazole precursor to form the thioether linkage.

- Condensation reactions : Coupling the dihydroimidazole intermediate with a furan-2-carbonyl chloride or activated ester.

Optimization strategies include: - Microwave-assisted synthesis to enhance reaction rates and yields (e.g., reducing side products in thioether formation) .

- Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to balance reactivity and stability of the imidazole ring .

- Catalytic additives like triethylamine to neutralize acidic by-products during coupling steps .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

- X-ray crystallography : For definitive 3D conformation analysis. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving sulfur and heteroatom positions .

- NMR spectroscopy : 1H/13C NMR to confirm the imidazole ring protons (δ 3.5–4.5 ppm for dihydro protons), furan carbonyl (δ 160–170 ppm), and benzylthio group (δ 2.5–3.5 ppm for SCH2) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ = ~341.1) and detect impurities .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., tubulin for anticancer activity). Focus on the dihydroimidazole’s hydrogen-bonding potential and the benzylthio group’s hydrophobic interactions .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) validate predictions .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity with electrophilic biological targets .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Methodological Answer:

- Standardize assay conditions : Control variables like cell line (e.g., PC-3 for prostate cancer), solvent (DMSO concentration ≤0.1%), and incubation time .

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., paclitaxel for microtubule inhibition) to calibrate activity thresholds .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

Advanced: What role does stereochemistry play in the compound’s activity, and how can enantiomeric purity be ensured?

Methodological Answer:

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and quantify purity .

- X-ray Flack parameter analysis : Determine absolute configuration using the Flack x parameter, which is robust for centrosymmetric near-structures .

- Circular dichroism (CD) : Correlate optical activity with biological efficacy (e.g., enantiomer-specific tubulin binding) .

Basic: What physicochemical properties (e.g., solubility, logP) must be characterized for in vitro studies?

Methodological Answer:

- LogP determination : Use shake-flask method or HPLC retention time to estimate hydrophobicity (predicted logP ~2.5 for benzylthio derivatives) .

- Aqueous solubility : Perform saturation shake assays in PBS (pH 7.4) with sonication to ensure bioavailability .

- Stability profiling : Monitor degradation under UV light and varying pH (2–9) to identify optimal storage conditions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Substituent screening : Replace the benzylthio group with fluorobenzyl or methylbenzyl moieties to enhance target affinity (see for similar analogs) .

- Bioisosteric replacement : Substitute the furan with thiophene or pyridine rings to improve metabolic stability .

- In vivo validation : Test top candidates in xenograft models (e.g., melanoma) with pharmacokinetic monitoring (Cmax, AUC) to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.